(5-(Benzyloxy)pyridin-2-yl)methanol
Overview
Description
(5-(Benzyloxy)pyridin-2-yl)methanol: is an organic compound with the molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and features a benzyloxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzylation of Pyridine Derivatives: One common method involves the benzylation of pyridine derivatives. The reaction typically uses benzyl chloride and a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under reflux conditions to ensure complete conversion.
Reduction of Pyridine Aldehydes: Another method involves the reduction of pyridine aldehydes using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This method is often used to introduce the methanol group at the 2-position of the pyridine ring.
Industrial Production Methods: Industrial production methods for (5-(Benzyloxy)pyridin-2-yl)methanol are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-(Benzyloxy)pyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form various derivatives, such as amines, using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the benzyloxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Pyridine aldehydes or carboxylic acids.
Reduction: Pyridine amines.
Substitution: Pyridine derivatives with substituted nucleophiles.
Scientific Research Applications
Chemistry:
Building Block: (5-(Benzyloxy)pyridin-2-yl)methanol is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a probe in biological studies to investigate the function of various enzymes and receptors.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5-(Benzyloxy)pyridin-2-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The benzyloxy group may enhance the compound’s binding affinity to these targets, thereby modulating their activity.
Comparison with Similar Compounds
(5-(Methoxy)pyridin-2-yl)methanol: Similar structure but with a methoxy group instead of a benzyloxy group.
(5-(Ethoxy)pyridin-2-yl)methanol: Similar structure but with an ethoxy group instead of a benzyloxy group.
(5-(Phenoxy)pyridin-2-yl)methanol: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness:
- The presence of the benzyloxy group in (5-(Benzyloxy)pyridin-2-yl)methanol provides unique steric and electronic properties that can influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds with different substituents.
Properties
IUPAC Name |
(5-phenylmethoxypyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-9-12-6-7-13(8-14-12)16-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGLFQHWXNTFEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471354 | |
Record name | (5-(Benzyloxy)pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59781-11-2 | |
Record name | (5-(Benzyloxy)pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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